molecular formula C15H16O4 B2390742 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2413376-33-5

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B2390742
CAS No.: 2413376-33-5
M. Wt: 260.289
InChI Key: MYFGYTDDQKVZMI-UHFFFAOYSA-N
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Description

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a structurally unique dicarboxylic acid featuring a spiro[3.3]heptane core with a phenyl substituent at the 6-position and carboxylic acid groups at the 2,2-positions. The phenyl group in the 6-position likely enhances lipophilicity and steric bulk, which may modulate binding affinity in biological systems or alter crystallinity in material applications.

Properties

IUPAC Name

6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFGYTDDQKVZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(C(=O)O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid typically involves the reaction of phenyl-substituted cyclohexanone with malonic acid derivatives under acidic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid involves its interaction with various molecular targets. The spirocyclic structure provides steric bulk, which can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The phenyl group can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Fecht Acid (Spiro[3.3]heptane-2,2-dicarboxylic Acid)

  • Structure : Lacks the 6-phenyl group, making it less sterically hindered.
  • Stability : Prone to α-proton elimination under basic conditions due to acidic α-hydrogens .
  • Applications : Serves as a chiral building block in asymmetric synthesis .

2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic Acid

  • Structure : Methyl groups at the 2- and 6-positions block α-proton elimination, enhancing stability under basic conditions .
  • Synthesis : Resolved into enantiopure forms using (−)-camphorsultam, with absolute configuration confirmed via X-ray crystallography and circular dichroism (CD) .
  • Key Data : CD spectra of derivatives (e.g., bis-phenylacetylenyl analogs) exhibit exciton split Cotton effects, confirming stereochemical integrity .

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

  • Structure : Methyl groups at the 6-position introduce conformational asymmetry.
  • Commercial Availability : Priced at €629/50 mg (CymitQuimica), indicating niche use in pharmaceutical research .

Spirocyclic Dicarboxylates with Heteroatoms

2-Azaspiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives

  • Structure : Nitrogen incorporation at the 2-position alters electronic properties and hydrogen-bonding capacity.
  • Examples: 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid 2-benzyl ester: Used in peptide mimetics; safety data highlight low acute toxicity (GHS Category 5) . Fluorinated analogs: E.g., 6-fluoro-2-(tert-butyl) ester derivatives (C₁₂H₁₈FNO₄), designed for metabolic stability in drug discovery .

Comparison with Non-Spiro Dicarboxylic Acids

Bicyclic Systems

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives

  • Structure: Cantharidin and norcantharidin (NCTD) feature a fused bicyclic core with an oxygen bridge.
  • Applications : NCTD is a demethylated analog of cantharidin, used in traditional medicine for antitumor activity with reduced cytotoxicity .
  • Key Data : NCTD’s molecular formula (C₈H₈O₄; MW 168.15 g/mol) contrasts with the spiro[3.3]heptane system’s higher carbon count (C₉H₁₂O₄) .

Bicyclo[2.2.1]heptene Dicarboxylic Anhydrides

  • Structure : Used in resin synthesis (e.g., Diels-Alder adducts with rosin) for enhanced thermal stability .
  • Reactivity : The strained bicyclic system facilitates ring-opening reactions, unlike the more rigid spiro[3.3]heptane .

Linear Dicarboxylic Acids

Cyclohexane-1,2-dicarboxylic Acid Esters

  • Structure: Non-spiro, flexible cyclohexane backbone.
  • Applications : Plasticizers (e.g., DINCH metabolites like MHINCH and MCOCH) with lower endocrine-disruption risk compared to phthalates .
  • Stability: Hydrolyzed to monocarboxy metabolites, contrasting with the hydrolytic resistance of spiro systems .

Benzene-1,2-dicarboxylic Acid Esters

  • Example : Butyl benzyl phthalate (UN 3082), a legacy plasticizer with environmental persistence .
  • Toxicity : Phthalates exhibit endocrine-disrupting effects, whereas spiro derivatives are less studied in this context .

Biological Activity

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS: 2413376-33-5) is a spirocyclic compound characterized by its unique structure, which consists of a spiro[3.3]heptane core with two carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, particularly in the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes and are implicated in several diseases.

The mechanism by which this compound exerts its biological effects primarily involves interaction with nAChRs. Specifically, it may act as an agonist or antagonist depending on the receptor subtype and concentration used. This interaction can lead to modulation of neurotransmitter release and neuronal excitability.

Research Findings

Recent studies have explored the pharmacological profiles of this compound:

  • Neuroprotective Effects : In vitro studies suggest that compounds with similar structures exhibit neuroprotective properties against oxidative stress-induced neuronal cell death.
  • Antimicrobial Activity : Preliminary assays indicate potential antimicrobial activity against various bacterial strains, although further studies are necessary to elucidate the specific mechanisms involved.
  • Anti-inflammatory Properties : Some derivatives of spirocyclic compounds have shown promise in reducing inflammation in animal models, suggesting that this compound may also possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduction in oxidative stress
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecrease in inflammatory markers

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of spirocyclic compounds, researchers treated neuronal cell cultures with varying concentrations of this compound. Results indicated a significant reduction in cell death under oxidative stress conditions compared to controls.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, warranting further exploration into its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions using phenyl-substituted ketones and dienes, catalyzed by Lewis acids (e.g., AlCl₃ or BF₃), are common. For example, tert-butyl ester intermediates (e.g., tert-butyl 6-amino-2-aza-spiro[3.3]heptane-2-carboxylate) are synthesized via carbamate protection, followed by hydrolysis to yield the dicarboxylic acid .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can improve regioselectivity and reduce byproducts like over-cyclized derivatives.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • X-ray crystallography : Monoclinic crystal system (a = 5.4 Å, b = 7.000 Å, c = 6.928 Å, β = 93.25°) confirms the spiro[3.3]heptane core and planar carboxylic acid groups .
  • Spectroscopy :

  • ¹H/¹³C NMR : Distinct signals for sp³-hybridized carbons (δ 35–45 ppm) and phenyl protons (δ 7.2–7.5 ppm).
  • HPLC : Purity >97% confirmed using C18 columns with 0.1% TFA in acetonitrile/water .

Q. What are the primary research applications of this compound in academia?

  • Medicinal chemistry : Serves as a rigid scaffold for designing enzyme inhibitors (e.g., proteases) due to its conformational restriction .
  • Materials science : Used in synthesizing thermally stable polymers via polycondensation with diols .

Advanced Research Questions

Q. How can regioselectivity challenges in spiro ring formation be systematically addressed?

  • Approach : Use steric directing groups (e.g., tert-butyl esters) to control cyclization sites. For example, tert-butyl protection at C2 directs diene addition to C6, minimizing competing pathways .
  • Case Study : In a 9-step synthesis of analogous azaspiro compounds, Pd-catalyzed amination ensured regioselective functionalization of the spiro core .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C2 carboxylic acid group shows higher electrophilicity (LUMO = −1.8 eV) than C6 .
  • MD simulations : Solvent effects (e.g., water vs. DMSO) on transition-state stabilization can be modeled to optimize reaction conditions .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Data reconciliation : Compare assay conditions (e.g., pH, cell lines) across studies. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from buffer composition (e.g., Tris vs. HEPES) .
  • Validation : Reproduce results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

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